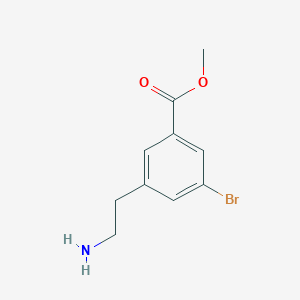
Methyl 3-(2-aminoethyl)-5-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-aminoethyl)-5-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position and an aminoethyl group at the 3rd position on the benzoate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-aminoethyl)-5-bromobenzoate typically involves the bromination of methyl benzoate followed by the introduction of the aminoethyl group. One common method includes:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Amination: The brominated product is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(2-aminoethyl)-5-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of hydroxyl, alkoxy, or thiol derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-aminoethyl)-5-bromobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which Methyl 3-(2-aminoethyl)-5-bromobenzoate exerts its effects depends on its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(2-aminoethyl)-4-bromobenzoate
- Methyl 3-(2-aminoethyl)-5-chlorobenzoate
- Methyl 3-(2-aminoethyl)-5-iodobenzoate
Comparison: Methyl 3-(2-aminoethyl)-5-bromobenzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or iodo counterparts
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
methyl 3-(2-aminoethyl)-5-bromobenzoate |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)8-4-7(2-3-12)5-9(11)6-8/h4-6H,2-3,12H2,1H3 |
InChI-Schlüssel |
GQVFSMUMRCMVRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)CCN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















